molecular formula C9H11Br2NO B13072200 (3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL

(3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL

Cat. No.: B13072200
M. Wt: 309.00 g/mol
InChI Key: BWBGEJAUCGKTHT-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL is an organic compound characterized by the presence of an amino group, a hydroxyl group, and two bromine atoms attached to a phenyl ring

Properties

Molecular Formula

C9H11Br2NO

Molecular Weight

309.00 g/mol

IUPAC Name

(3S)-3-amino-3-(3,4-dibromophenyl)propan-1-ol

InChI

InChI=1S/C9H11Br2NO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

InChI Key

BWBGEJAUCGKTHT-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CCO)N)Br)Br

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL typically involves the following steps:

    Bromination: The starting material, phenylpropanol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 3 and 4 positions of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 3 position.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 1 position through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, amination, and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The bromine atoms may also participate in halogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(3,4-dichlorophenyl)propan-1-OL: Similar structure but with chlorine atoms instead of bromine.

    (3S)-3-Amino-3-(3,4-difluorophenyl)propan-1-OL: Similar structure but with fluorine atoms instead of bromine.

    (3S)-3-Amino-3-(3,4-dimethylphenyl)propan-1-OL: Similar structure but with methyl groups instead of bromine.

Uniqueness

The presence of bromine atoms in (3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL imparts unique properties such as increased molecular weight, altered electronic distribution, and potential for halogen bonding. These characteristics can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it distinct from its analogs with different substituents.

Biological Activity

(3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL is a chiral amino alcohol notable for its unique structural features, including an amino group, a hydroxyl group, and a dibromophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C₉H₁₀Br₂N₁O₁. The presence of the dibromophenyl group is significant as it enhances the compound's lipophilicity and may improve its binding affinity to biological targets.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The compound's amino and hydroxyl groups facilitate hydrogen bonding with active sites on target proteins, while the dibromophenyl moiety engages in hydrophobic interactions. This dual interaction mechanism allows the compound to modulate the activity of various biological pathways.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. Studies have demonstrated its ability to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.

Receptor Modulation

The compound has also been investigated for its role as a receptor modulator. Its structural features allow it to bind effectively to certain receptors, influencing their activity and potentially leading to pharmacological effects such as analgesic or anti-inflammatory responses.

Study 1: Antiproliferative Activity

A study conducted on human cancer cell lines evaluated the antiproliferative effects of this compound. The results indicated that this compound exhibited significant growth inhibitory activity against various cancer cell lines, suggesting its potential as an anticancer agent. The study utilized the sulforhodamine B (SRB) assay to quantify cell viability and determine the GI50 values across different concentrations.

CompoundCell LineGI50 (µM)
This compoundHCT1162.5
Control CompoundHCT11610

Another investigation focused on elucidating the mechanism by which this compound exerts its effects on cellular pathways. The study revealed that the compound induces apoptosis in cancer cells through the activation of p53-dependent signaling pathways. This was evidenced by increased levels of cleaved PARP and decreased expression of anti-apoptotic proteins like Bcl-2.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Treatment : Its antiproliferative effects suggest potential use in oncology.
  • Anti-inflammatory Agents : Modulation of inflammatory pathways could be beneficial in treating chronic inflammatory diseases.
  • Neuropharmacology : Interaction with neurotransmitter systems may lead to applications in treating neurological disorders.

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